molecular formula C19H19N5O3S B2504683 N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide CAS No. 2411638-60-1

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide

Cat. No.: B2504683
CAS No.: 2411638-60-1
M. Wt: 397.45
InChI Key: YCWDYGBPPVFXMX-UHFFFAOYSA-N
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Description

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 6-chloronicotinic acid with ammonia, followed by cyclization.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using 1H-pyrazole and a suitable base.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using bases like sodium hydride or electrophilic substitution using reagents like sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl and pyrazolyl groups are crucial for this binding, as they interact with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)nicotinamide
  • N-(phenylsulfonyl)-2-(pyrrolidin-1-yl)nicotinamide
  • 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide

Uniqueness

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both pyrazolyl and pyrrolidinyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(benzenesulfonyl)-6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-19(22-28(26,27)15-7-2-1-3-8-15)16-9-10-17(24-14-6-11-20-24)21-18(16)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDYGBPPVFXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)N3C=CC=N3)C(=O)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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